molecular formula C11H13F3O2 B2413835 3,5,7-Trifluoroadamantane-1-carboxylic acid CAS No. 214557-89-8

3,5,7-Trifluoroadamantane-1-carboxylic acid

Cat. No. B2413835
CAS RN: 214557-89-8
M. Wt: 234.218
InChI Key: QBRDOUHHJWRTHN-UHFFFAOYSA-N
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Description

3,5,7-Trifluoroadamantane-1-carboxylic acid is a chemical compound with the CAS RN number 214557-89-8 . It has the molecular formula C11H13F3O2 .


Synthesis Analysis

The synthesis of 3,5,7-Trifluoroadamantane-1-carboxylic acid involves the treatment of methyl-3,5-difluoro-7-hydroxyadamantane-1-carboxylate with DAST . After 8 hours of reflux and standard workup, the crude product is purified on silica gel to provide methyl-3,5,7-trifluoro-adamantane-1-carboxylate . This product is then saponified to afford 3,5,7-trifluoroadamantane-1-carboxylic acid .


Molecular Structure Analysis

The IUPAC name of this compound is (3s,5s,7s)-3,5,7-trifluoroadamantane-1-carboxylic acid . The InChI code is

Scientific Research Applications

Electrochemical Synthesis

A study by Monoi & Hara (2012) demonstrated the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, which is a key intermediate for the synthesis of trifluoroamantadine. This process involves the electrochemical fluorination of methyl adamantane-1-caroxylate, highlighting a novel method of synthesizing this compound (Monoi & Hara, 2012).

Functionalized Adamantanes in Medicinal Therapeutics

Jasys et al. (2000) explored the preparation of functionalized adamantanes, including 3,5,7-trifluoroadamantane-1-carboxylic acid, for their application in medicinal therapeutics. This study revealed insights into the structural and physicochemical properties of these compounds, which are vital for the design of medicinal therapeutics (Jasys et al., 2000).

Biotransformation in Activated Sludge

Wang et al. (2012) investigated the aerobic biotransformation of polyfluorinated carboxylic acids, including similar compounds to 3,5,7-trifluoroadamantane-1-carboxylic acid, in activated sludge. This study is significant for understanding the environmental impact and degradation pathways of these compounds (Wang et al., 2012).

Environmental Toxicity Studies

Wang et al. (2019) conducted research on perfluoropolyether carboxylic acids, closely related to 3,5,7-trifluoroadamantane-1-carboxylic acid, assessing their toxicity on aquatic organisms. This study provides valuable insights into the environmental impact and safety of these compounds (Wang et al., 2019).

Synthesis and Applications

Grellepois et al. (2012) explored the synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters, demonstrating the potential of these compounds as building blocks in various chemical syntheses (Grellepois et al., 2012).

Environmental Degradation

Liu & Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, including compounds similar to 3,5,7-trifluoroadamantane-1-carboxylic acid. Understanding these degradation processes is crucial for assessing the environmental fate of these compounds (Liu & Mejia Avendaño, 2013).

Extraction Techniques

Kumar & Babu (2009) studied the extraction of pyridine-3-carboxylic acid using techniques that can be applicable to similar compounds like 3,5,7-trifluoroadamantane-1-carboxylic acid. This research contributes to the development of efficient extraction methods for carboxylic acids (Kumar & Babu, 2009).

properties

IUPAC Name

3,5,7-trifluoroadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c12-9-1-8(7(15)16)2-10(13,4-9)6-11(14,3-8)5-9/h1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRDOUHHJWRTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60901862
Record name NoName_1037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60901862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trifluoroadamantane-1-carboxylic acid

CAS RN

214557-89-8
Record name 3,5,7-trifluoroadamantane-1-carboxylic acid
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